

Technical Support Center: Troubleshooting Common Problems in HPLC Analysis of Small Molecules

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Compound of Interest

Compound Name: *Sodium perfluorooctanoate*

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Welcome to our dedicated technical support center for High-Performance Liquid Chromatography (HPLC) analysis of small molecules. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you diagnose and resolve common issues encountered during your experiments. This resource is structured in a question-and-answer format to directly address specific problems, explaining not just the 'what' but the critical 'why' behind each troubleshooting step.

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System Pressure Abnormalities

System pressure is a critical parameter that reflects the health of your entire HPLC system. Deviations from the normal operating pressure are often the first sign of a problem.

Q1: My HPLC system pressure is suddenly much higher than usual. What are the likely causes and how can I fix it?

A1: Abnormally high backpressure is a common issue that can halt your analysis and potentially damage your column or pump.[\[1\]](#) The primary cause is usually a blockage somewhere in the system.[\[2\]](#) Here's a systematic approach to identify and resolve the issue.

Troubleshooting High System Pressure

Step 1: Identify the Location of the Blockage The first step is to systematically isolate components to pinpoint the source of the high pressure.[\[3\]](#)

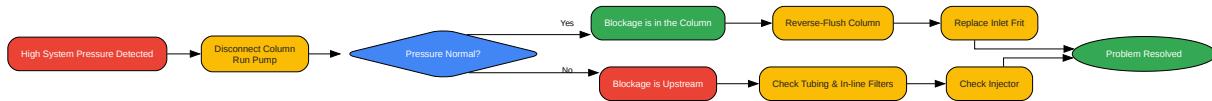
- Disconnect the column: Start by disconnecting the column from the injector and detector. Run the pump and observe the pressure. If the pressure returns to normal (close to zero), the blockage is in the column.[\[3\]](#)
- Check components upstream of the column: If the pressure remains high without the column, the blockage is upstream. Work backward from the injector, systematically loosening fittings to identify the clogged component (e.g., tubing, in-line filter, injector).[\[4\]](#)

Step 2: Address the Blockage Based on its Location

- Clogged Column Frit: This is a very common cause of high pressure, often due to the accumulation of particulate matter from the sample or mobile phase.[\[1\]](#)
 - Solution: Reverse-flush the column (disconnect from the detector) with a strong, compatible solvent at a low flow rate.[\[2\]](#)[\[3\]](#) If this doesn't resolve the issue, the frit may need to be replaced.
 - Prevention: Always filter your samples and mobile phases using a 0.2 µm or 0.45 µm filter.[\[3\]](#)[\[5\]](#) Consider using a guard column or an in-line filter to protect the analytical column.[\[2\]](#)
- System Blockage (Tubing, Filters):
 - Solution: If a specific section of tubing is clogged, it may need to be replaced. Clogged in-line filters can often be sonicated in an appropriate solvent or replaced.[\[3\]](#)[\[4\]](#)

- Buffer Precipitation: If you are using buffered mobile phases, a sudden change in solvent composition (e.g., high organic content) can cause the buffer salts to precipitate, leading to blockages.
 - Solution: Flush the system with a high-aqueous mobile phase (without buffer) to redissolve the salts. Always ensure your mobile phase components are miscible.

Logical Workflow for Troubleshooting High Pressure



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Caption: A flowchart for diagnosing high HPLC system pressure.

Q2: My system pressure is unusually low or fluctuating. What should I do?

A2: Low or fluctuating pressure often points to a leak or air in the system.[2][6]

Troubleshooting Low or Fluctuating Pressure

- Check for Leaks: Systematically inspect all fittings and connections for any signs of leakage. [2][6] Even a small leak can cause significant pressure drops.[7] Tighten any loose fittings, but be careful not to overtighten.
- Air Bubbles in the Pump: Air trapped in the pump head is a common cause of pressure fluctuations.[2][8]
 - Solution: Degas your mobile phase thoroughly.[5][9] Purge the pump according to the manufacturer's instructions to remove any trapped air bubbles.[6]

- Faulty Pump Seals or Check Valves: Worn pump seals can lead to leaks and pressure instability.[\[8\]](#) Malfunctioning check valves can also cause pressure fluctuations.[\[4\]](#)
 - Solution: If you suspect worn seals, they will need to be replaced as part of routine maintenance. Check valves can sometimes be cleaned by sonication, but may require replacement.[\[4\]](#)

| Symptom | Common Causes | Solutions |
|----------------------|--|--|
| High Pressure | Clogged column frit, system blockage, buffer precipitation. [2] | Reverse-flush column, check/replace tubing and filters, flush with aqueous solvent. [2][3] |
| Low Pressure | System leak, pump malfunction, air bubbles. [2] | Check fittings, inspect pump seals, degas mobile phase and purge pump. [2][6] |
| Fluctuating Pressure | Air in the system, faulty check valves, leaks. [4][6] | Degas mobile phase, purge pump, clean/replace check valves, check for leaks. [4][6] |

Chromatographic Peak Shape Issues

Ideal chromatographic peaks should be symmetrical and Gaussian in shape. Poor peak shape can compromise resolution and the accuracy of quantification.

Q3: My peaks are tailing. What causes this and how can I improve the peak shape?

A3: Peak tailing is one of the most common peak shape problems in HPLC.[\[10\]](#) It is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface.[\[10\]](#)

Causes and Solutions for Peak Tailing

- Secondary Silanol Interactions: This is a frequent issue when analyzing basic compounds. The positively charged analyte can interact with negatively charged, deprotonated silanol

groups on the silica packing material.

- Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing these secondary interactions.[11]
- Solution 2: Use a High-Purity Silica Column: Modern columns are made with higher purity silica and are better end-capped, which minimizes the number of accessible silanol groups.[10]
- Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help, although this is less common with modern columns.[10]
- Column Overload: Injecting too much sample can lead to peak tailing.[10][12]
 - Solution: Reduce the injection volume or the concentration of the sample.[1][10]
- Column Contamination or Degradation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can also cause tailing.[1]
 - Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] Using a guard column can help extend the life of your analytical column.[13]

Q4: My peaks are fronting or splitting. What's going on?

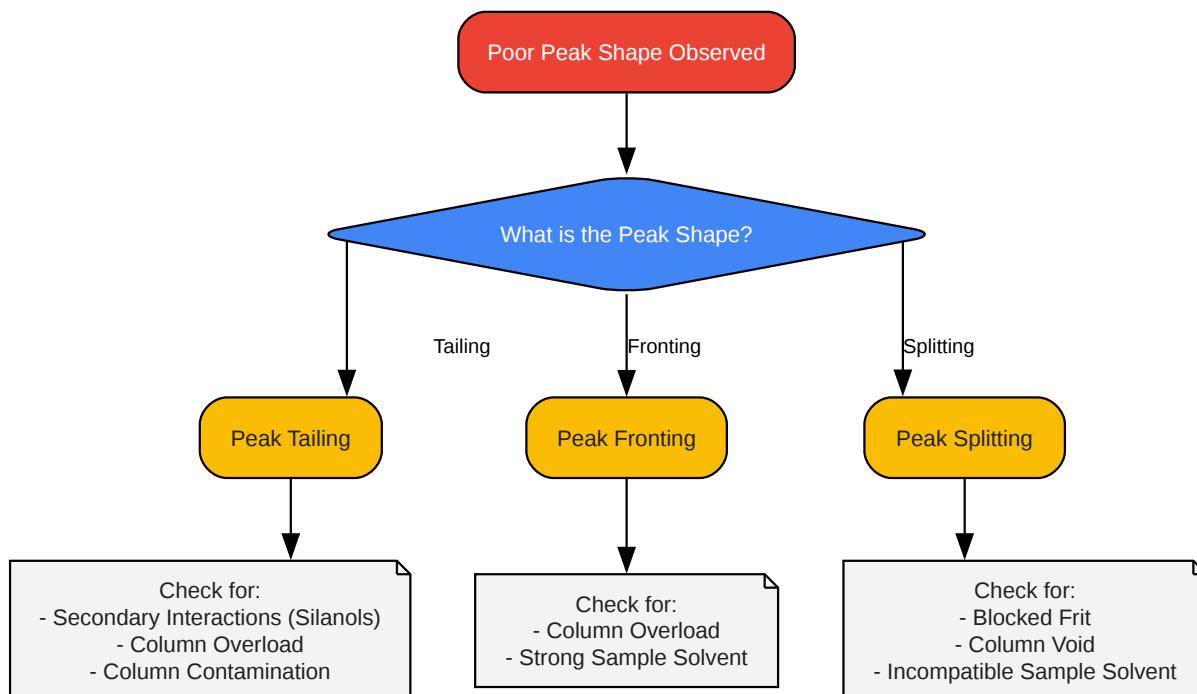
A4: Peak fronting and splitting are other common peak shape distortions.

Causes and Solutions for Peak Fronting and Splitting

- Peak Fronting: This is often a sign of column overload, especially for highly retained compounds.[1] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[1][14]
 - Solution: Reduce the sample concentration or injection volume.[1] Ensure your sample solvent is similar in strength to, or weaker than, your mobile phase.[1][14]

- Peak Splitting: Split peaks can be caused by a partially blocked column frit, a void at the head of the column, or an injection solvent that is incompatible with the mobile phase.[1][15]
 - Solution: Check for a blocked frit and backflush the column if necessary.[12] Ensure your sample is fully dissolved in a compatible solvent.[1] If a column void is suspected, the column will likely need to be replaced.[16]

Troubleshooting Peak Shape Problems



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Caption: A decision tree for troubleshooting common peak shape problems.

Retention Time Shifts and Variability

Consistent retention times are crucial for reliable peak identification and quantification.[15] Drifting or sudden shifts in retention time can indicate a number of issues with the system or method.[7][15]

Q5: The retention times for all my peaks are shifting to be earlier or later. What is the cause?

A5: If all peaks in your chromatogram are shifting in the same direction, the issue is likely related to a system-wide parameter, such as the flow rate.[7][17]

Troubleshooting System-Wide Retention Time Shifts

- Check the Flow Rate: An incorrect or unstable flow rate is a primary cause.[9][17]
 - Solution: Verify that the pump is set to the correct flow rate. If the flow rate is unstable, it could be due to air in the pump, leaks, or worn pump seals.[7][18] Purge the pump and check for leaks.
- Mobile Phase Composition: An incorrectly prepared mobile phase can lead to shifts in retention time.[15][19]
 - Solution: Prepare fresh mobile phase, ensuring the solvent ratios are accurate.[15] If using an on-line mixer, ensure it is functioning correctly.[9]
- Column Temperature: Temperature fluctuations can affect retention times, with a 1°C change potentially causing a 1-2% shift.[13]
 - Solution: Use a column oven to maintain a consistent temperature.[15][19]

Q6: Only some of my peaks are shifting, while others remain stable. Why is this happening?

A6: When only specific peaks are shifting, it points to a chemical or column-related issue affecting those particular analytes.[7][17]

Troubleshooting Analyte-Specific Retention Time Shifts

- Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter their retention time.[17]
 - Solution: Ensure your mobile phase is adequately buffered and the pH is stable. Prepare fresh buffer solutions regularly.

- Column Equilibration: Insufficient column equilibration between runs, especially in gradient analysis, can cause retention time drift.[15]
 - Solution: Increase the equilibration time to ensure the column is fully conditioned with the initial mobile phase before each injection.[15]
- Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention.[15][19]
 - Solution: If other causes have been ruled out, it may be time to replace the column.[19] Regularly running a system suitability standard can help you track column performance over time.[19]

Baseline Noise and Drift

A stable baseline is essential for achieving low detection limits and accurate peak integration. [20]

Q7: My chromatogram has a noisy or drifting baseline. What are the common causes and solutions?

A7: Baseline noise and drift can originate from several sources, including the detector, the pump, or the mobile phase.[5][20]

Troubleshooting Baseline Noise and Drift

- Mobile Phase Issues:
 - Contamination: Impurities in the mobile phase solvents or additives can create a noisy or drifting baseline.[21] Using old or degraded solvents, like TFA, can also be a cause.[22]
 - Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. [5][22]
 - Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector cell, causing noise and spikes.[5]

- Solution: Thoroughly degas the mobile phase using an in-line degasser, sonication, or helium sparging.[5]
- Detector Issues:
 - Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause baseline noise.[23][24]
 - Solution: Flush the flow cell with a strong, appropriate solvent like methanol or isopropanol.[24]
 - Failing Lamp: An aging detector lamp can lead to increased noise.[5][24]
 - Solution: Check the lamp's energy output and replace it if it is low or has exceeded its recommended lifetime.[5]
- Pump and System Factors:
 - Pump Pulsations: Inconsistent flow from the pump can cause rhythmic baseline noise.[5][20]
 - Solution: This may indicate issues with pump seals or check valves that need maintenance.[24]
 - Temperature Fluctuations: Changes in ambient temperature can cause baseline drift, especially for refractive index detectors.[5][23]
 - Solution: Maintain a stable laboratory temperature and use a column oven.[5]

| Baseline Issue | Potential Causes | Key Solutions |
|----------------------------|---|--|
| Noise (Short-term, random) | Contaminated mobile phase, air bubbles, failing detector lamp, pump pulsations.[5][20] | Use fresh, high-purity solvents; degas mobile phase; flush flow cell; check/replace lamp; service pump.[5][22][24] |
| Drift (Long-term, gradual) | Temperature fluctuations, column bleed, mobile phase composition change (gradient). [5][20] | Use a column oven; ensure proper column conditioning; use high-quality column.[5] |
| Spikes (Sharp, sudden) | Air bubbles, particulates, electrical interference.[5] | Degas mobile phase; filter mobile phase and samples; check electrical grounding.[5] |

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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Common Problems in HPLC Analysis of Small Molecules]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260838#common-problems-in-hplc-analysis-of-small-molecules>]

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